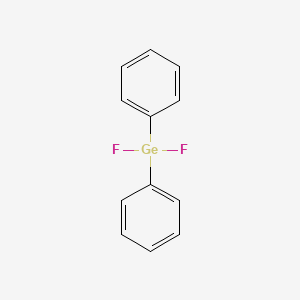
Difluoro(diphenyl)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Difluoro(diphenyl)germane is an organogermanium compound characterized by the presence of two phenyl groups and two fluorine atoms attached to a germanium atom
準備方法
Synthetic Routes and Reaction Conditions
Difluoro(diphenyl)germane can be synthesized through several methods. One common approach involves the reaction of diphenylgermanium dichloride with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction typically proceeds as follows:
[ \text{(C}_6\text{H}_5)_2\text{GeCl}_2 + 2\text{HF} \rightarrow \text{(C}_6\text{H}_5)_2\text{GeF}_2 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Difluoro(diphenyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to other germanium-containing compounds.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
科学的研究の応用
Difluoro(diphenyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Medicine: The compound’s unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents.
Industry: this compound is used in the production of advanced materials, including semiconductors and polymers.
作用機序
The mechanism by which difluoro(diphenyl)germane exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms and phenyl groups contribute to the compound’s reactivity and stability, influencing its behavior in chemical reactions. The specific pathways and targets depend on the context of its application, such as in organic synthesis or biological systems.
類似化合物との比較
Similar Compounds
Diphenylgermane: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
Tetraphenylgermane: Contains four phenyl groups, resulting in different chemical properties and applications.
Difluorodiphenylsilane: Similar structure but with silicon instead of germanium, leading to different reactivity and applications.
Uniqueness
Difluoro(diphenyl)germane is unique due to the presence of both fluorine atoms and phenyl groups attached to the germanium atom. This combination imparts distinctive chemical properties, such as increased reactivity and stability, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
360-12-3 |
|---|---|
分子式 |
C12H10F2Ge |
分子量 |
264.83 g/mol |
IUPAC名 |
difluoro(diphenyl)germane |
InChI |
InChI=1S/C12H10F2Ge/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChIキー |
IXBDPTFJBLEKBC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


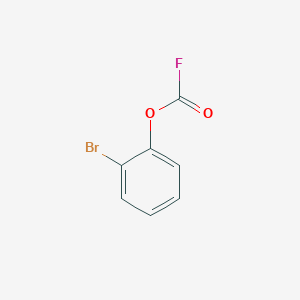
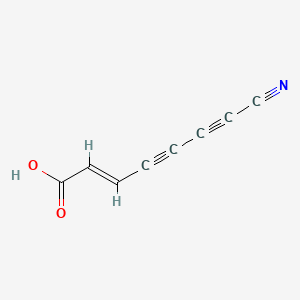
![N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine)](/img/structure/B14756176.png)
![1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene](/img/structure/B14756178.png)
![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14756180.png)
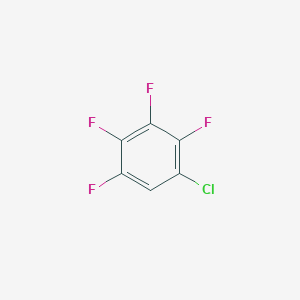
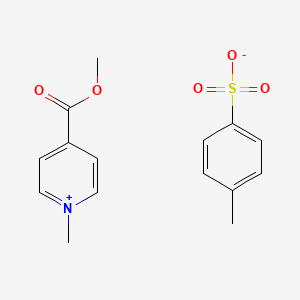
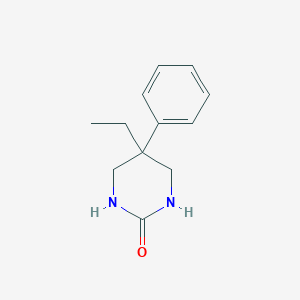
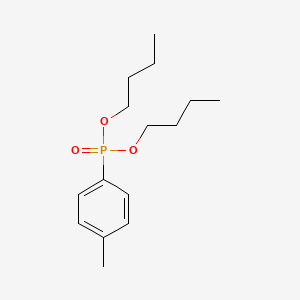
![Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane]](/img/structure/B14756217.png)
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)
![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
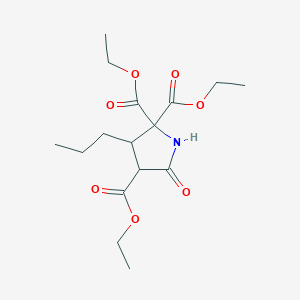
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
